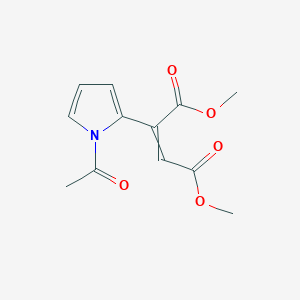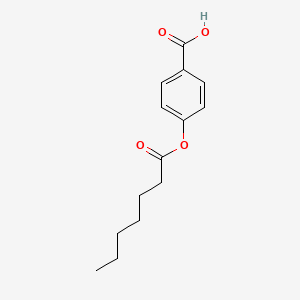
1,1-Dimethylsilolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylsilolan-2-one is an organosilicon compound with the molecular formula C6H14OSi It is a cyclic compound containing a silicon atom bonded to two methyl groups and an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as an alcohol or a carboxylic acid, under controlled conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired cyclic siloxane compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dimethylsilolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siloxanes
科学的研究の応用
1,1-Dimethylsilolan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1-Dimethylsilolan-2-one involves its interaction with molecular targets through its silicon-oxygen bond. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the oxygen atom.
類似化合物との比較
Similar Compounds
1,1-Dimethylsilolane: Similar in structure but lacks the oxygen atom.
Cyclopentasiloxane: Contains multiple silicon and oxygen atoms in a cyclic structure.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to the silicon atom.
Uniqueness
1,1-Dimethylsilolan-2-one is unique due to its specific cyclic structure containing both silicon and oxygen atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
72301-27-0 |
|---|---|
分子式 |
C6H12OSi |
分子量 |
128.24 g/mol |
IUPAC名 |
1,1-dimethylsilolan-2-one |
InChI |
InChI=1S/C6H12OSi/c1-8(2)5-3-4-6(8)7/h3-5H2,1-2H3 |
InChIキー |
AVSVHGCRJSOKAT-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
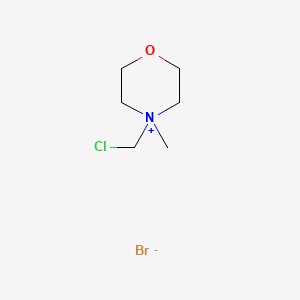
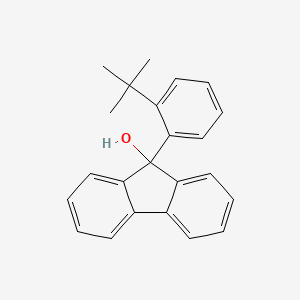
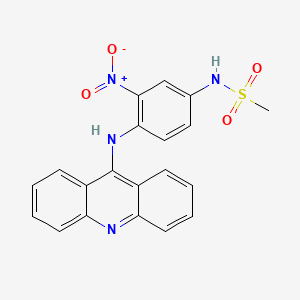

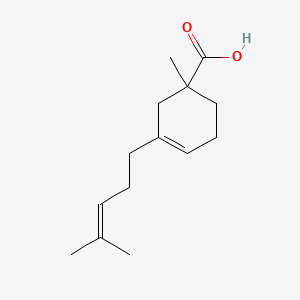

![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)

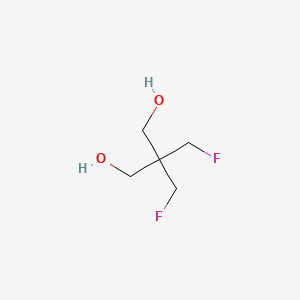
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
